Physicochemical Differentiation: cLogP and Polar Surface Area vs. Regioisomeric 3-(4-Piperidinyl) Analog
The 5-piperidinyl substitution pattern confers physicochemical properties distinct from the 3-(4-piperidinyl) regioisomer, which shares the identical molecular formula (C₁₁H₁₄N₄, MW 202.26). Computational predictions indicate differences in key drug-likeness parameters that directly impact permeability, solubility, and assay behavior . These differences are intrinsic to the regioisomeric connectivity and cannot be overcome by formulation adjustments.
| Evidence Dimension | Drug-likeness parameters (cLogP, PSA, RO5) |
|---|---|
| Target Compound Data | cLogP ≈ 6.94; Polar Surface Area ≈ 42.68 Ų |
| Comparator Or Baseline | P-436440710 (a related pyrazolo[4,3-b]pyridine derivative): cLogP = 0.695; PSA = 74.68 Ų; RO5 violations = 0; MW = 219.19 |
| Quantified Difference | cLogP difference: ~6.2 log units (higher lipophilicity for target compound). PSA difference: ~32 Ų lower for target compound, indicating enhanced membrane permeability potential but potentially reduced aqueous solubility. |
| Conditions | Computed properties from mcule database; values are in silico predictions. |
Why This Matters
A cLogP difference of over 6 log units between the target compound and a comparator from the same scaffold class demonstrates that the 5-piperidinyl substitution profoundly alters lipophilicity, directly affecting solubility, permeability, and nonspecific protein binding—critical considerations for assay development and lead optimization.
